N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-28-16-4-2-15(3-5-16)20(27)24-10-11-29-17(24)13-23-19(26)18(25)22-12-14-6-8-21-9-7-14/h2-9,17H,10-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKIAWJZKOKPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazolidin ring. This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic conditions. The methoxybenzoyl group is then introduced via an esterification reaction, followed by the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzoyl group produces an alcohol.
Scientific Research Applications
Research indicates that N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide exhibits notable antibacterial and antifungal properties.
Antibacterial Activity
A study on related oxazolidinone derivatives demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves inhibition of bacterial protein synthesis, a common action among oxazolidinones .
Antifungal Activity
Preliminary evaluations suggest potential antifungal effects against pathogens like Candida albicans, indicating its broad-spectrum antimicrobial capabilities .
Case Studies
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for antimicrobial activity using the disc diffusion method. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 16 μg/mL .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance efficacy and selectivity .
Mechanism of Action
The mechanism by which N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural similarities and differences with key analogues from the evidence:
Key Observations :
- The target compound uniquely combines oxazolidinone and pyridinylmethyl groups, distinguishing it from sulfonamide () or benzamide () derivatives.
- Shared features include aromatic substituents (e.g., 4-methoxyphenyl in ) and amide bonds , critical for molecular interactions.
Key Findings :
- Amide coupling (e.g., via oxalyl chloride activation in ) is a common but low-yield step (18%), likely due to steric hindrance or side reactions.
- Transition-metal catalysis (e.g., Pd in ) enables efficient cross-coupling for complex heterocycles, though yields vary (28% vs. 67% in ).
- The target compound’s synthesis would likely require multi-step optimization, combining oxazolidinone cyclization and amide bond formation.
Physicochemical Properties
| Compound/Evidence ID | Melting Point (°C) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| 175–178 | 589.1 (M⁺+1) | ||
| 170–173 | Not reported |
Analysis :
- The 4-methoxybenzoyl group in the target compound may elevate melting points (cf. 170–178°C in and ) due to enhanced crystallinity from methoxy substituents.
- Fluorine substituents (e.g., in ) could reduce solubility compared to methoxy groups.
Spectroscopic Characterization
All compounds were characterized using ¹H NMR, IR, and mass spectrometry :
- IR : Amide C=O stretches typically appear at 1650–1750 cm⁻¹ (e.g., 1710 cm⁻¹ in for sulfonamide) .
- ¹H NMR: Pyridinyl protons (e.g., δ 8.5–8.7 ppm in ) and methoxy groups (δ ~3.8 ppm in ) serve as diagnostic signals .
- Mass Spec : High-resolution MS confirms molecular ions (e.g., m/z 589.1 [M⁺+1] in ) .
Biological Activity
N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound that belongs to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an oxazolidinone moiety with a pyridine derivative. The molecular formula is CHNO, with a molecular weight of approximately 320.36 g/mol. The presence of both oxazolidinone and pyridine rings contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial activity.
- Anticancer Activity : Recent studies have indicated that derivatives of oxazolidinones exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth .
- Enzyme Interaction : The compound may interact with various enzymes involved in cellular processes, potentially leading to altered metabolic pathways that favor apoptosis in malignant cells .
Antibacterial Activity
Oxazolidinones, including derivatives like this compound, have been shown to possess significant antibacterial properties against Gram-positive bacteria. For instance, studies have demonstrated their efficacy against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
A study focusing on the anticancer potential of oxazolidinone derivatives reported that compounds with similar structures effectively inhibited the growth of various cancer cell lines. The mechanism involves targeting specific proteins and enzymes such as thymidylate synthase and histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Inhibition of HDAC |
| Study B | HeLa (Cervical Cancer) | 10 | Induction of Apoptosis |
| Study C | A549 (Lung Cancer) | 12 | Inhibition of Thymidylate Synthase |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Oxazolidinone Ring : Modifications such as methoxy or other electron-donating groups can enhance the compound's potency against specific targets.
- Pyridine Substitution : Variations in the pyridine ring can affect binding affinity to biological targets, impacting both antibacterial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
